molecular formula C13H8BrCl2NO4S B285278 5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

Katalognummer: B285278
Molekulargewicht: 425.1 g/mol
InChI-Schlüssel: HQVIBQJKJZQRFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Wissenschaftliche Forschungsanwendungen

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. NF-κB has been shown to be overactive in many cancer cells, leading to increased cell survival and resistance to chemotherapy. This compound 11-7082 has been shown to inhibit NF-κB activity, leading to decreased cell survival and increased sensitivity to chemotherapy. In addition, this compound 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Wirkmechanismus

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the RelA subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, where it normally activates the transcription of genes involved in cell survival and inflammation. By inhibiting NF-κB activity, this compound 11-7082 promotes cell death and decreases inflammation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 11-7082 has been shown to induce cell death and sensitize cells to chemotherapy. In addition, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, leading to decreased inflammation. This compound 11-7082 has also been shown to inhibit the proliferation of T cells and B cells, making it a potential candidate for the treatment of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound 11-7082 in lab experiments. It is a covalent inhibitor, which can lead to off-target effects. In addition, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several potential future directions for research. One area of research is the development of this compound 11-7082 analogs with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to this compound 11-7082 treatment. In addition, this compound 11-7082 has been shown to have potential applications in the treatment of viral infections, such as HIV and hepatitis B, by inhibiting the replication of the virus. Further research is needed to fully understand the potential therapeutic applications of this compound 11-7082.

Synthesemethoden

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 can be synthesized using a two-step process. In the first step, 5-amino-2,4-dichlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 4-bromoaniline and sodium sulfite to form this compound 11-7082. The synthesis of this compound 11-7082 has been optimized and can be performed on a large scale, making it a viable candidate for drug development.

Eigenschaften

Molekularformel

C13H8BrCl2NO4S

Molekulargewicht

425.1 g/mol

IUPAC-Name

5-[(4-bromophenyl)sulfamoyl]-2,4-dichlorobenzoic acid

InChI

InChI=1S/C13H8BrCl2NO4S/c14-7-1-3-8(4-2-7)17-22(20,21)12-5-9(13(18)19)10(15)6-11(12)16/h1-6,17H,(H,18,19)

InChI-Schlüssel

HQVIBQJKJZQRFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

Kanonische SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.